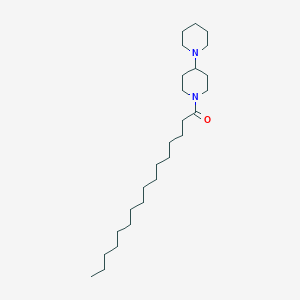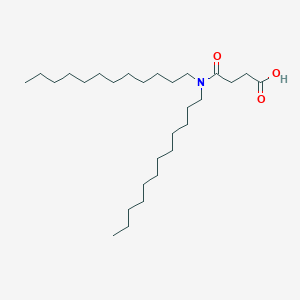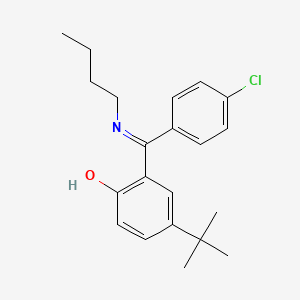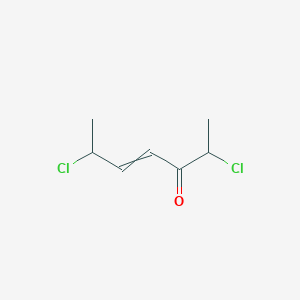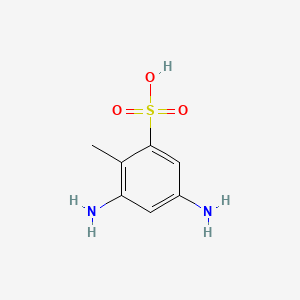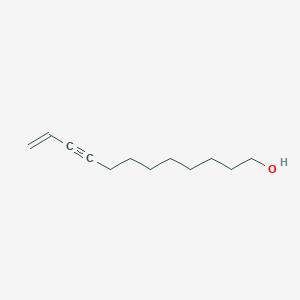
Dodec-11-EN-9-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-11-EN-9-YN-1-OL is an organic compound with the molecular formula C12H20O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-11-EN-9-YN-1-OL can be synthesized through several methods. One common approach involves the partial hydrogenation of dodec-11-yn-1-ol. This process typically uses a palladium catalyst under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodec-11-EN-9-YN-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the triple bond into a single bond.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alkanes
Substitution: Formation of ethers, esters, and other derivatives.
Scientific Research Applications
Dodec-11-EN-9-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodec-11-EN-9-YN-1-OL involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
11-Dodecen-1-ol: Similar in structure but contains a double bond instead of a triple bond.
Dodec-10-yn-1-ol: Another alkyne with the triple bond located at a different position.
Tetradec-11-en-1-ol: A longer-chain alcohol with a double bond
Uniqueness
Dodec-11-EN-9-YN-1-OL is unique due to its specific triple bond location and the presence of a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
82334-20-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-11-en-9-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,5-12H2 |
InChI Key |
PQRCRBZCJIWISU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)


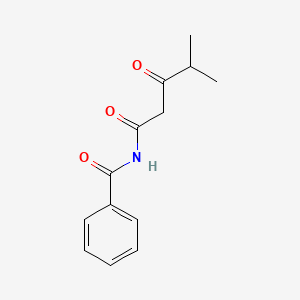
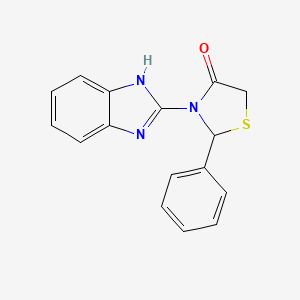
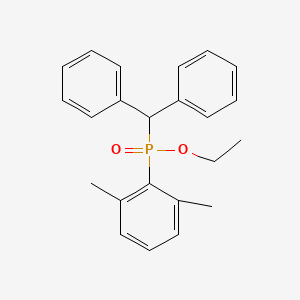
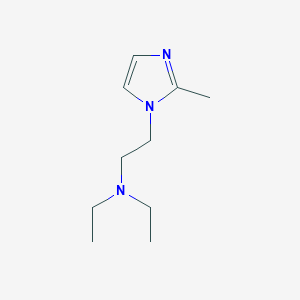
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
